Home > Products > Building Blocks P1876 > 3-benzyl-6-nitroquinazolin-4(3H)-one
3-benzyl-6-nitroquinazolin-4(3H)-one - 591755-12-3

3-benzyl-6-nitroquinazolin-4(3H)-one

Catalog Number: EVT-2727820
CAS Number: 591755-12-3
Molecular Formula: C15H11N3O3
Molecular Weight: 281.271
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-benzyl-6-nitroquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family, characterized by its unique structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its antiproliferative properties and potential applications in drug development.

Source and Classification

3-benzyl-6-nitroquinazolin-4(3H)-one can be synthesized through various methods, including traditional organic synthesis techniques. It is classified as a nitro-substituted quinazolinone, which are known for their diverse pharmacological activities, including anticancer and antimicrobial properties.

Synthesis Analysis

The synthesis of 3-benzyl-6-nitroquinazolin-4(3H)-one typically involves multiple steps, beginning with the preparation of 2-aminobenzamide. This precursor is reacted with benzyl bromide to form the quinazolinone core. The following outlines a common synthetic route:

  1. Preparation of 2-Aminobenzamide: This can be achieved through the reaction of anthranilic acid with acetic anhydride.
  2. Formation of Quinazolinone Core: The reaction of 2-aminobenzamide with benzyl bromide in the presence of a base such as potassium carbonate leads to the formation of 3-benzyl-6-nitroquinazolin-4(3H)-one.
  3. Nitro Group Introduction: The introduction of the nitro group at the 6-position can be accomplished via nitration reactions using reagents like nitric acid.
Molecular Structure Analysis

The molecular structure of 3-benzyl-6-nitroquinazolin-4(3H)-one can be represented as follows:

  • Molecular Formula: C_{13}H_{10}N_{4}O_{2}
  • Molecular Weight: Approximately 246.25 g/mol
  • Structural Features:
    • A quinazolinone core with a benzyl group at the 3-position.
    • A nitro group (-NO_2) at the 6-position.

The compound exhibits a planar structure due to the aromatic rings, facilitating potential interactions with biological targets.

Chemical Reactions Analysis

3-benzyl-6-nitroquinazolin-4(3H)-one participates in various chemical reactions typical for nitro-containing compounds. Notably, it can undergo:

  1. Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may alter its biological activity.
  2. Substitution Reactions: The presence of the benzyl group allows for electrophilic substitution reactions, which can be exploited for further functionalization.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or selectivity.

Mechanism of Action

The mechanism of action for 3-benzyl-6-nitroquinazolin-4(3H)-one is primarily linked to its ability to inhibit cellular proliferation. Studies have shown that quinazolinones can interact with various molecular targets, including kinases involved in cell signaling pathways.

  1. Inhibition of Kinases: The compound may act as an inhibitor of specific kinases, disrupting signaling pathways that promote cell growth and survival.
  2. Induction of Apoptosis: By interfering with these pathways, it may trigger programmed cell death (apoptosis) in cancer cells.

The exact molecular targets and pathways remain an area of active research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid.
  • Melting Point: Reported melting point ranges from approximately 142°C to 164°C depending on purity and synthesis method .

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as dichloromethane and ethyl acetate but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to strong reducing agents that can affect the nitro group.

These properties are essential for determining suitable applications in laboratory and pharmaceutical settings.

Applications

3-benzyl-6-nitroquinazolin-4(3H)-one has several scientific applications:

  1. Anticancer Research: Due to its antiproliferative properties, it is being studied as a potential anticancer agent.
  2. Biological Assays: Used in assays to evaluate kinase inhibition and other cellular effects.
  3. Chemical Synthesis: Serves as a precursor or intermediate in the synthesis of more complex pharmacologically active compounds.
Introduction to Quinazolin-4(3H)-one Derivatives in Medicinal Chemistry

Historical Context of Quinazolinone Scaffolds in Drug Discovery

The medicinal exploration of quinazolinones spans over a century, evolving from early isolations of natural alkaloids to rational drug design paradigms. Initial interest stemmed from naturally occurring quinazoline alkaloids like febrifugine, identified in traditional Chinese medicine for antimalarial properties. However, the mid-20th century marked a pivotal shift toward synthetic derivatives, driven by the scaffold’s versatility and favorable drug-like properties. The synthesis of 3-benzylquinazolin-4(3H)-ones emerged as a significant advancement, enabling enhanced interaction with hydrophobic enzyme pockets compared to simpler alkyl or unsubstituted analogs. This structural modification proved instrumental in developing vasodilative agents, demonstrating the scaffold’s adaptability beyond antimicrobial applications [2] [7].

The late 20th and early 21st centuries witnessed the clinical validation of quinazolinone-based drugs, cementing their role in modern therapeutics. Notable examples include:

  • Idelalisib: A phosphoinositide 3-kinase delta (PI3Kδ) inhibitor for hematologic malignancies.
  • Raltitrexed: A thymidylate synthase inhibitor for colorectal cancer.
  • Quinethazone: A diuretic and antihypertensive agent [7].

These drugs underscore the scaffold’s capacity to target diverse biological pathways. The introduction of electron-withdrawing nitro groups, particularly at position 6, gained traction for modulating electronic properties and enhancing interactions with nucleotide-binding domains of kinases and reductases. This strategic placement exploits the inherent reactivity of the quinazolinone ring system while improving target affinity [3] [8].

Table 1: Evolution of Key Quinazolinone-Based Therapeutics

CompoundTarget/IndicationStructural FeaturesSignificance
Febrifugine (1946)AntimalarialNatural 4-quinazolinone alkaloidValidated scaffold bioactivity
Quinethazone (1960s)Hypertension (Diuretic)3-Alkyl substitutionEarly synthetic therapeutic success
Raltitrexed (1990s)Colorectal Cancer (Thymidylate Synthase)6,7-Disubstitution patternDemonstrated anticancer potential
Idelalisib (2014)Leukemia/Lymphoma (PI3Kδ)Purine-quinazolinone hybridHighlighted scaffold adaptability for kinase targets

Structural Significance of 3-Benzyl and 6-Nitro Substitutions

The pharmacological profile of quinazolin-4(3H)-ones is critically dependent on substituent effects, with the 3-benzyl and 6-nitro groups conferring distinct advantages for molecular recognition and drug-likeness.

3-Benzyl Substitution

  • Spatiotemporal Properties: The benzyl group at N3 introduces a sterically demanding and lipophilic moiety. This enhances membrane permeability compared to smaller alkyl chains (e.g., methyl or ethyl), as evidenced by increased log P values. The benzyl group’s rotational freedom allows conformational adaptation within enzyme binding sites, particularly kinases featuring deep hydrophobic pockets adjacent to the ATP-binding region [3] [6].
  • Pharmacokinetic Enhancement: Benzyl substitution reduces the lactam-imide tautomerization common in unsubstituted quinazolinones, improving metabolic stability. This tautomeric stabilization is crucial for maintaining structural integrity in physiological environments and prolonging plasma half-life [6] [9].

6-Nitro Substitution

  • Electronic Modulation: The strong electron-withdrawing nature of the nitro group (-I and -R effects) significantly reduces electron density at positions C6, C5, and C7. This polarization enhances hydrogen-bond acceptor capacity at carbonyl oxygen (O4) and N1, facilitating interactions with key residues in enzymatic active sites [3] [7].
  • Synthetic Versatility: The nitro group serves as a synthetic handle for further derivatization. Reduction to amine enables conjugation or generation of diversely functionalized analogs (e.g., amides, ureas), expanding structure-activity relationship exploration without altering the core scaffold [7] [9].
  • Biological Activity Directing: Position 6 resides on the quinazolinone’s benzenoid ring, strategically orienting substituents toward critical regions of target proteins. Nitro substitution at this position has been empirically linked to increased cytotoxic potency in tumor cell lines, potentially through enhanced interactions with redox-sensitive enzyme domains or induction of oxidative stress [1] [8].

Table 2: Impact of Substituents on Quinazolin-4(3H)-one Properties

SubstituentPositionElectronic EffectSteric EffectKey Biological Consequences
BenzylN3Minimal (+R if conjugated)High (Conformationally flexible)Enhanced lipophilicity; improved kinase binding pocket occupancy
NitroC6Strong -I/-R (Electron-withdrawing)ModerateIncreased electrophilicity of core; H-bonding facilitation; Cytotoxicity boost
MethoxyC6/C7+M (Electron-donating)LowOften decreases potency versus nitro in kinase assays
Halogen (Cl, F)C6/C7-I (Moderate electron-withdrawing)Low to ModerateImproves metabolic stability; moderate potency enhancement

Rationale for Targeting Multi-Kinase and Enzyme Inhibition

The structural architecture of 3-benzyl-6-nitroquinazolin-4(3H)-one positions it as a promising multi-target inhibitor, particularly against kinases and enzymes overexpressed in proliferative diseases. This targeting rationale stems from two interconnected factors: the scaffold’s proven affinity for nucleotide-binding sites and the strategic modifications enhancing polypharmacology.

ATP-Competitive and Allosteric Kinase Inhibition

Quinazolin-4(3H)-ones inherently mimic purine moieties of ATP, enabling competitive binding at the catalytic cleft of kinases. The 3-benzyl group extends into hydrophobic regions (often termed "hydrophobic back pocket II" in kinases like EGFR), disrupting conformational changes necessary for phosphate transfer. Simultaneously, the 6-nitro group can form critical hydrogen bonds with hinge region residues (e.g., Met793 in EGFR, Cys919 in CDK2) or backbone amides, augmenting binding affinity. Research demonstrates that derivatives like 3-benzyl-6-nitroquinazolin-4(3H)-one exhibit inhibitory activity against multiple kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in epithelial cancers.
  • Cyclin-Dependent Kinase 2 (CDK2): Regulates cell cycle progression.
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Mediates tumor angiogenesis [1] [8].

Notably, mechanistic studies reveal that substitutions dictate inhibition modes. For example, bulkier 3-benzyl derivatives often exhibit type II kinase inhibition (binding inactive DFG-out conformation), whereas smaller 3-alkyl analogs favor type I inhibition (ATP-competitive in active DFG-in state) [1] [8].

Enzyme Inhibition Beyond Kinases

The scaffold’s versatility extends to non-kinase enzymes critical in disease pathogenesis:

  • Dihydrofolate Reductase (DHFR): The electron-deficient core, amplified by the 6-nitro group, competitively inhibits folate binding, disrupting nucleotide synthesis.
  • Thymidylate Synthase (TS): Analogous to raltitrexed, the quinazolinone core can mimic folate cofactors, with the 6-nitro group enhancing interactions with catalytic cysteine residues [7] [9].
  • Urease/Aromatase: The polarized core facilitates interactions with nickel centers in urease or heme iron in aromatase, contributing to antimicrobial or antiestrogen effects [5] [9].

Table 3: Enzyme Inhibition Profiles of Representative 6-Nitroquinazolin-4(3H)-ones

Enzyme TargetInhibition ModeReported IC₅₀/ActivityStructural Determinants
EGFR Tyrosine KinaseATP-Competitive (Type I)0.20 - 3.79 μM [1]3-Benzyl (hydrophobic pocket access); 6-Nitro (hinge H-bonding)
CDK2Non-ATP Competitive (Type II)0.14 - 3.00 μM [1]3-Benzyl (DFG-out stabilization)
VEGFR2ATP-Competitive<10 μM [1] [5]6-Nitro (interaction with catalytic Lys)
Dihydrofolate ReductaseSubstrate-CompetitiveLow micromolar range [9]6-Nitro (pteridine ring mimicry)
Thymidylate SynthaseFolate-CompetitiveComparable to raltitrexed [7]Planar quinazolinone core with 6-nitro polarization

The multi-target capability of 3-benzyl-6-nitroquinazolin-4(3H)-one derivatives addresses a key challenge in oncology: circumventing resistance from single-target inhibition. By simultaneously disrupting signaling (kinases) and metabolic (DHFR, TS) pathways essential for tumor survival, these compounds offer a promising strategy for overcoming compensatory pathway activation [1] [8]. Furthermore, their synthesis leverages well-established quinazolinone chemistry (e.g., Niementowski condensation, nucleophilic aromatic substitution), facilitating scalable production and structural diversification for lead optimization campaigns [7] [9].

Properties

CAS Number

591755-12-3

Product Name

3-benzyl-6-nitroquinazolin-4(3H)-one

IUPAC Name

3-benzyl-6-nitroquinazolin-4-one

Molecular Formula

C15H11N3O3

Molecular Weight

281.271

InChI

InChI=1S/C15H11N3O3/c19-15-13-8-12(18(20)21)6-7-14(13)16-10-17(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2

InChI Key

QDHKHIPXXJILFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.